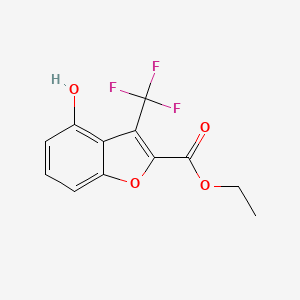

Ethyl 4-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

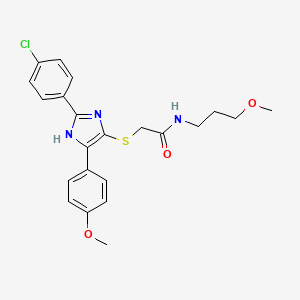

The compound “Ethyl 4-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-carboxylate” contains several functional groups. The benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings. The trifluoromethyl group is a common substituent in organic chemistry with the formula -CF3. The ethyl group is a common alkyl substituent in organic chemistry, indicated by the prefix “eth”. The carboxylate group is a functional group consisting of a carbonyl (RR’C=O) and a hydroxyl (R-O-H), which has a negative charge resided on the oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzofuran ring system is aromatic, meaning it has a cyclic, planar arrangement of atoms with a ring of resonance bonds. The trifluoromethyl group is electron-withdrawing, which would impact the electronic distribution within the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is quite electronegative, which could make the compound susceptible to reactions involving nucleophiles . The carboxylate group could potentially undergo reactions with acids or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar carboxylate group could impact the compound’s solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

One application of Ethyl 4-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-carboxylate is in the synthesis of heterocyclic compounds. For instance, it has been used in the one-pot synthesis of trifluoromethylated tetrahydrobenzo[g]chromene derivatives via a multicomponent reaction. This method highlights the compound's utility in creating complex structures efficiently, which could have implications for pharmaceutical development and organic chemistry research (Duan et al., 2013).

O-Arylation and Benzofuran Synthesis

Another significant application is in the O-arylation of ethyl acetohydroximate, leading to the synthesis of O-arylhydroxylamines and substituted benzofurans. The process involves a palladium-catalyzed reaction, showcasing the compound's versatility in facilitating the formation of crucial intermediates for further chemical transformations (Maimone & Buchwald, 2010).

Creation of Quinoline Derivatives

This compound has been utilized in the facile synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. This synthesis demonstrates the compound's role in generating quinoline derivatives, which are valuable in medicinal chemistry for their diverse biological activities (Gao et al., 2011).

Polymerization and Material Science

In material science, the compound is explored for its potential in polymerization reactions. For example, it has been involved in the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives via a one-pot three-component reaction. Such studies open avenues for the development of new materials with potential applications in various industries, including pharmaceuticals and biotechnology (Wang et al., 2012).

Novel Functionalized Compounds

Research also includes the synthesis of novel functionalized compounds, such as ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives. These compounds, synthesized from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate via a one-pot, multi-component reaction, demonstrate the compound's utility in creating functionalized molecules for further chemical studies and applications (Li et al., 2014).

Eigenschaften

IUPAC Name |

ethyl 4-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O4/c1-2-18-11(17)10-9(12(13,14)15)8-6(16)4-3-5-7(8)19-10/h3-5,16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUPFVKMSYQEFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC=C2O1)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Naphthalen-1-yliminobenzo[f]chromene-2-carboxamide](/img/structure/B2994603.png)

![methyl 4-({[2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B2994610.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2994615.png)

![6-[1-(3,3-dimethyl-2-oxobutyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B2994620.png)

![2-[2,4-dioxo-5-(propan-2-ylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2994621.png)

![Methyl 2-{[(4-phenylpiperazin-1-yl)carbonothioyl]amino}benzoate](/img/structure/B2994622.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2994625.png)